molecular formula C14H10N2O B184325 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde CAS No. 118000-48-9

4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde

Cat. No.: B184325
CAS No.: 118000-48-9
M. Wt: 222.24 g/mol
InChI Key: MEDHSOWGQJBYSH-UHFFFAOYSA-N
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Description

4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes such as oxidative coupling and tandem reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, alcohols, amines, and carboxylic acids .

Scientific Research Applications

4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde involves its interaction with various molecular targets, including enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Uniqueness: 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential as a pharmacophore make it a valuable compound in various fields of research .

Biological Activity

4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring structure with a benzaldehyde functional group. This unique configuration contributes to its reactivity and biological activity. The compound is part of the imidazo[1,2-a]pyridine family, which has been extensively studied for various pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies suggest that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its mechanism may involve modulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation under adverse conditions such as hypoxia or nutrient deprivation .
  • CNS Activity : There is evidence supporting its potential effects on the central nervous system (CNS), where it may interact with neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with disease processes, including those involved in cancer metabolism and neurodegeneration. For instance, it may affect enzymes that regulate apoptotic signaling pathways, enhancing cell survival in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Binding Affinity : Computational studies have predicted its binding affinities to target proteins involved in cancer and neurodegenerative pathways. This interaction can lead to inhibition or activation of specific biochemical processes, making it a valuable candidate for drug development .
  • Modulation of Signaling Pathways : The compound can modulate critical signaling pathways such as the cGAS-STING pathway by acting as an inhibitor of ENPP1 (an enzyme involved in immune regulation), potentially enhancing immune responses against tumors .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Antitumor Efficacy : In vivo studies demonstrated that derivatives of this compound significantly inhibited tumor growth in murine models when combined with immunotherapy agents like anti-PD-1 antibodies. This combination therapy resulted in enhanced survival rates and tumor growth inhibition .
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative conditions like Alzheimer's disease.

Comparative Analysis

A comparison table highlighting similar compounds and their unique features is presented below:

Compound NameStructure TypeUnique Features
ZolpidemImidazopyridineKnown hypnotic agent; specifically targets GABA receptors.
AlpidemImidazopyridineExhibits anxiolytic properties; selective for certain serotonin receptors.
SaripidemImidazopyridineUsed for sleep disorders; has a unique binding profile compared to other sedatives.
This compoundHeterocyclicUnique aldehyde functionality enhances reactivity and potential biological activity compared to analogs.

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-11-4-6-12(7-5-11)13-9-16-8-2-1-3-14(16)15-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDHSOWGQJBYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356260
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-48-9
Record name 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118000-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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